N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide
Overview
Description
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide, also known as PTM or PTMA, is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Role in Nervous System Diseases
CPN-9 has been identified as a potential therapeutic agent for nervous system diseases . It upregulates NF-E2-related factor 2 (Nrf2), a key transcriptional regulator of the expression of phase II detoxification enzymes and antioxidant proteins .
Protection Against Xanthurenic Acid-Induced Cytotoxicity
Research has shown that CPN-9 can protect rabbit nucleus pulposus cells from xanthurenic acid-induced cytotoxicity by activating the Nrf2/ARE pathway .
Role in Oxidative Stress-Induced Cell Death
CPN-9 plays a pivotal role in oxidative stress-induced cell death by activating the Nrf2/ARE pathway .
Potential Inhibitor Against MDA-MB-231
CPN-9 has shown potential as an inhibitor against the MDA-MB-231 human breast adenocarcinoma cancer cell line .
Role in Antimicrobial and Anticancer Drug Resistance
Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which are similar to CPN-9, to combat antimicrobial and anticancer drug resistance .
Role in Synthesis of Novel Compounds
CPN-9 has been used in the synthesis of novel compounds bearing imidazo[2,1-b]thiazole scaffolds, which were tested for their cytotoxicity against human cancer cell lines .
Mechanism of Action
Target of Action
CPN-9, also known as N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide, primarily targets the Nrf2 (Nuclear factor erythroid 2-related factor 2) and NAIP (NLR family apoptosis inhibitory protein) . Nrf2 is a key transcriptional regulator of the expression of phase II detoxification enzymes and antioxidant proteins, while NAIP plays a role in inhibiting apoptosis .
Mode of Action
CPN-9 interacts with its targets by acting as a stimulant. It upregulates Nrf2, thereby enhancing the expression of Nrf2-regulated factors such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM) .
Biochemical Pathways
CPN-9 affects the Nrf2/ARE pathway , which plays a pivotal role in oxidative stress-induced cell death . By activating this pathway, CPN-9 enhances the expressions of Nrf2, ATF3, HO-1, and NQO1 . This activation leads to the resistance against cytotoxicity induced by xanthurenic acid, a metabolite of tryptophan .
Pharmacokinetics
The compound’s action suggests that it may have good bioavailability, as it is able to exert its effects on cells in vitro
Result of Action
CPN-9 has been shown to protect rabbit nucleus pulposus cells against xanthurenic acid-induced cytotoxicity . It resists the impairments induced by xanthurenic acid and exerts a protective effect on proliferative activity, consistent with the apoptosis results . The expressions of Nrf2, ATF3, HO-1, and NQO1 are elevated by the injection of CPN-9 .
Action Environment
The action of CPN-9 is influenced by the cellular environment. For instance, the compound’s protective effect against xanthurenic acid-induced cytotoxicity was observed in rabbit nucleus pulposus cells . The concentration of CPN-9 also influences its action, with concentrations less than or equal to 40 μM shown to resist the impairments induced by xanthurenic acid
properties
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-12-8-13(2)18(14(3)9-12)24-10-17(23)22-19-21-16(11-25-19)15-6-4-5-7-20-15/h4-9,11H,10H2,1-3H3,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIBBYANFXZDMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=NC(=CS2)C3=CC=CC=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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